

# Technical Deep Dive: R715 – Structural Dynamics and Physicochemical Properties

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## Compound of Interest

**Compound Name:** R715 TFA(185052-09-9 free base)

**Cat. No.:** B12045434

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## Executive Summary

R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R). Unlike first-generation antagonists, R715 resists enzymatic degradation by kininases (angiotensin-converting enzyme and neutral endopeptidase) due to specific structural modifications, including N-terminal acetylation and the incorporation of non-natural amino acids like D-2-Naphthylalanine (D-Nal).

While typically synthesized and supplied as a TFA salt (due to Solid-Phase Peptide Synthesis methods), the free base (or acetate salt) form is often required for sensitive biological assays to avoid the cytotoxic effects of the trifluoroacetate counterion.[1]

## Chemical Structure Analysis

### Core Sequence and Identity

R715 is a linear nonapeptide analogue of Kallidin (Lys-Bradykinin). Its stability and potency are derived from three key modifications to the endogenous kinin scaffold:

- N-terminal Acetylation (Ac): Prevents aminopeptidase degradation.

- Unnatural Residue Insertion (D-Nal): Replaces Proline at position 7 (relative to the desArg10-Kallidin scaffold) to lock the bioactive conformation and block endopeptidase cleavage.
- C-terminal Modification: Deletion of the C-terminal Arginine (des-Arg) confers B1 receptor selectivity over B2.

Property	Specification
Common Name	R715
Peptide Sequence	Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
IUPAC Name	N-Acetyl-L-lysyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-L-isoleucine
Molecular Formula	C <sub>57</sub> H <sub>81</sub> N <sub>13</sub> O <sub>12</sub> (Free Base)
Molecular Weight	1140.35 g/mol (Free Base)
CAS Number	185052-09-9

## Structural Visualization

The following diagram illustrates the primary sequence connectivity and the specific modifications that define R715.



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Caption: Primary structure of R715 highlighting the N-terminal acetylation and the critical D-Nal residue which confers enzymatic stability.

## The TFA Salt vs. Free Base Distinction[4][5]

Understanding the counterion is critical for experimental reproducibility. R715 is synthesized via Solid-Phase Peptide Synthesis (SPPS), which uses Trifluoroacetic Acid (TFA) to cleave the peptide from the resin. Consequently, the raw peptide is a TFA salt (R715[2] • x TFA).

### Why "TFA Free" Matters

While the TFA salt form is stable and soluble, the trifluoroacetate anion ( $\text{CF}_3\text{COO}^-$ ) can be problematic in specific applications:

- Cytotoxicity: TFA is toxic to cells at high concentrations (typically  $>10 \mu\text{M}$  - 1 mM range), potentially skewing viability data in cell-based B1R assays.
- Receptor Kinetics: High ionic strength or specific counterion effects can alter receptor binding affinity ( ) in patch-clamp or radioligand binding experiments.
- In Vivo pH: Strong acidic counterions can locally alter pH upon injection if not properly buffered.

### Desalting / Counterion Exchange Protocol

To obtain the "Free Base" (or more accurately, the Acetate/Chloride salt), a counterion exchange must be performed.

Protocol: TFA to Acetate Exchange

- Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the acetate form.
- Equilibration: Wash the column with 1M Acetic Acid, then flush with HPLC-grade water until the eluate is neutral (pH ~7).
- Loading: Dissolve R715 TFA salt in water (1-5 mg/mL) and load onto the column.
- Elution: Elute with water. The TFA anions are retained on the resin, exchanged for Acetate anions.

- Lyophilization: Freeze-dry the eluate to recover R715 Acetate.

## Physicochemical Properties[4][5][6][7]

### Solubility Profile

R715 is a hydrophilic peptide with hydrophobic domains (Phe, D-Nal, Ile).

Solvent	Solubility Limit	Notes
Water / PBS	~5 mg/mL	Soluble. Vortexing may be required.
DMSO	~30 mg/mL	Preferred stock solvent.
Ethanol	~20 mg/mL	-
DMF	~30 mg/mL	-

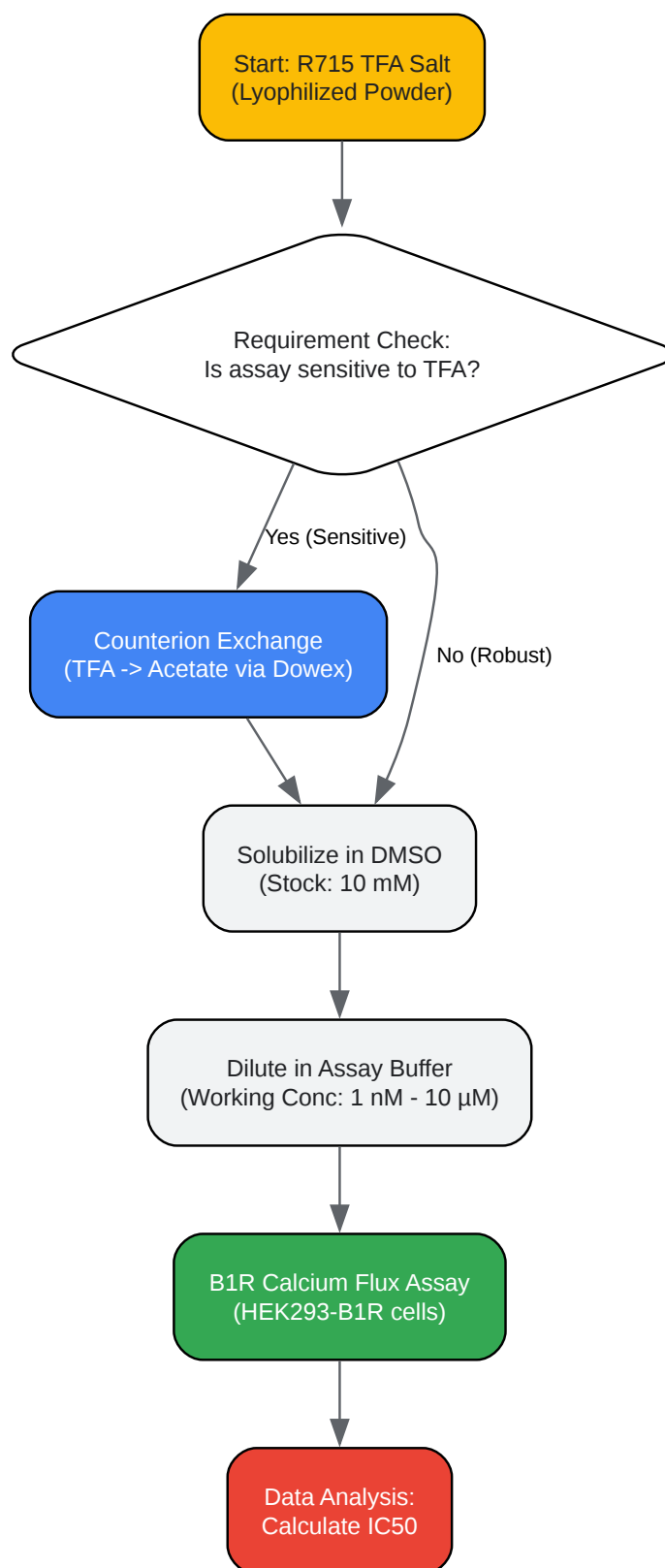
Handling Recommendation: Prepare a high-concentration stock in DMSO (e.g., 10 mM), aliquot, and store at -20°C. Dilute into aqueous buffers (PBS, Tyrode's) immediately prior to use. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent artifacts.

### Stability[1]

- Solid State: Stable for >1 year at -20°C if desiccated.
- Solution (Aqueous): Unstable over long periods due to potential hydrolysis or aggregation. Use within 24 hours or freeze aliquots.
- Metabolic Stability: Highly resistant to plasma kininases compared to Lys-desArg9-BK, allowing for prolonged in vivo half-life ( $t_{1/2} > 30-60$  min in plasma).

## Experimental Workflow: B1 Receptor Antagonism

The following diagram outlines a standard workflow for validating R715 activity in a cell-based calcium mobilization assay, ensuring the removal of TFA interference.



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Caption: Decision matrix for handling R715 TFA salt versus free base in biological assays.

## References

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